Nicotinic Receptor Selectivity: MCC Exhibits Potent and Preferential Binding to nAChR Subtypes Compared to Carbachol
Methylcarbamylcholine chloride (MCC) demonstrates high-affinity binding to neuronal nAChRs, particularly the α4β2 subtype, with a Ki of 2-6 nM, establishing it as a selective nicotinic radioligand [1]. In contrast, carbachol, the parent mixed agonist, exhibits significantly weaker affinity for nAChRs, with a Ki for [3H]MCC displacement measured at 2,000 nM [2]. This quantitative disparity underscores MCC's superior selectivity for nicotinic sites in brain tissue preparations.
| Evidence Dimension | Binding Affinity (Ki) for Neuronal Nicotinic Acetylcholine Receptors |
|---|---|
| Target Compound Data | 2-6 nM (displacement of [3H]MCC or [3H]nicotine from α4β2 nAChR) |
| Comparator Or Baseline | Carbachol: 2,000 nM (Ki for displacing [3H]MCC from rat brain membranes) |
| Quantified Difference | ~333- to 1000-fold greater affinity for MCC |
| Conditions | In vitro radioligand binding assays using rat brain membranes and recombinant human α4β2 nAChR. |
Why This Matters
This high-affinity, selective binding profile makes MCC the preferred radioligand for accurately labeling and studying nAChRs, ensuring minimal interference from muscarinic receptors.
- [1] BindingDB Entry BDBM50397943. Affinity data for Methylcarbamylcholine chloride at the alpha4beta2 nAChR. Accessed 2026. View Source
- [2] Anderson DJ, Arneric SP. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain. Eur J Pharmacol. 1994 Mar 3;253(3):261-7. doi: 10.1016/0014-2999(94)90200-3. PMID: 8200421. View Source
